Llpck,hydrochloride

Description

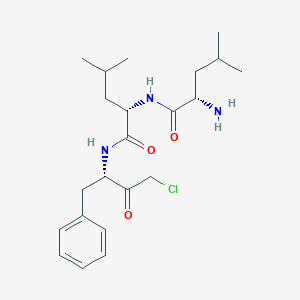

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34ClN3O3/c1-14(2)10-17(24)21(28)26-19(11-15(3)4)22(29)25-18(20(27)13-23)12-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13,24H2,1-4H3,(H,25,29)(H,26,28)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFVADAUOSMEBM-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Advanced Derivatization of Llpck,hydrochloride

Advancements in Synthetic Routes for Llpck,hydrochloride Scaffolds

Significant progress has been made in developing efficient and industrially viable synthetic routes for complex heterocyclic scaffolds common in pharmacologically active hydrochloride salts. These advancements focus on improving yield, simplifying procedures, and ensuring scalability.

A notable example is the refined synthesis of lercanidipine (B1674757) hydrochloride, which involves a multi-step process optimized for high purity. One improved process includes:

Esterification: Diketene and 3-hydroxypropionitrile (B137533) are reacted in the presence of an organic base like triethylamine (B128534) to form propionitrile (B127096) acetoacetate (B1235776) under mild conditions. google.com

Condensation and Cyclization: The resulting acetoacetate undergoes a one-pot condensation and cyclization with 3-nitrobenzaldehyde (B41214) and 3-amido-methyl crotonate to build the core dihydropyridine (B1217469) ring, referred to as the lercanidipine parent nucleus. google.com

Esterification and Salt Formation: The final esterification is catalyzed by thionyl chloride and dimethylformamide (DMF), followed by crystallization to yield high-purity lercanidipine hydrochloride. google.com

General advancements in the synthesis of azacycles, which are common scaffolds in such compounds, have also been reported. mdpi.com These methods are crucial for building the core structures of many hydrochloride drugs. For instance, Ni-catalyzed cross-coupling reactions between aryl chlorides and amides have been employed to create N-aryl azacycles like pyrrolidine (B122466) and piperidine (B6355638) derivatives. mdpi.com

Key Reaction Parameters in Lercanidipine Hydrochloride Synthesis

| Step | Key Reagents | Catalyst/Solvent | Temperature (°C) | Time (hours) | Yield |

|---|---|---|---|---|---|

| Esterification | Diketene, 3-hydroxypropionitrile | Triethylamine | 10–75 | 2–8 | High |

| Cyclization | Propionitrile acetoacetate, 3-nitrobenzaldehyde | Methanol/Water | 15–20 | 2–5 | High |

| Final Esterification | Lercanidipine parent nucleus | Thionyl chloride/DMF | - | - | High |

Development of Stereoselective Synthetic Methodologies

The specific three-dimensional structure of a molecule is often critical to its biological function, making stereoselective synthesis a paramount field in the development of chiral drugs. google.com The goal is to produce a single, optically pure enantiomer, thereby maximizing therapeutic efficacy and minimizing potential side effects associated with other stereoisomers.

Methodologies for achieving stereoselectivity can be broadly classified into two groups: those that start with an existing chiral molecule (a "chiral pool" approach) and those that create the desired stereochemistry from achiral starting materials through stereoselective reactions. mdpi.com The latter often involves asymmetric catalysis or the use of chiral auxiliaries. An example of a chiral auxiliary mediated approach is the use of an imidazolidin-2-one in an acetate (B1210297) aldol (B89426) reaction to achieve the enantioselective synthesis of (S)-dapoxetine. researchgate.net

In the synthesis of levobupivacaine (B138063) hydrochloride, a high degree of enantiomeric purity is essential. An optimized process starts with a racemic mixture, which is then separated using a chiral resolving agent, l-(–)-dibenzoyl tartaric acid. mdpi.com Subsequent substitution and salting reactions yield levobupivacaine hydrochloride with a chemical purity of 99.90% and an enantiomeric excess (ee) value of 99.30%. mdpi.com This highlights the critical role of both synthesis and purification in achieving the desired stereoisomer. mdpi.com

Other advanced stereoselective methods include indium trichloride-mediated cyclizations to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. nih.gov The stereochemistry of the final product in these reactions is directly correlated with the geometry of the starting homoallyl alcohols. nih.gov

Exploration of this compound Derivatives for Mechanistic Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve synthesizing a series of derivatives of a lead compound to systematically probe how chemical structure modifications affect biological activity. nih.govnih.gov By altering specific functional groups, chemists can identify the key molecular features, or pharmacophores, responsible for the compound's mechanism of action. nih.gov

An alanine (B10760859) scan, where individual amino acid residues in a peptide are sequentially replaced with alanine, is a common SAR technique. In studies of the peptide antibiotic clovibactin, this method was used to identify which residues were essential for its antibiotic activity. nih.gov Replacing residues like Leu₈ and Ser₄ with alanine led to a reduction in activity, indicating the importance of the original side chains for interacting with the biological target. nih.gov

In another example, SAR studies on lidocaine (B1675312) homologs were conducted to understand how changes in the molecule's hydrophobicity and structure affect its nerve-blocking potency. nih.gov Researchers synthesized derivatives with varying n-alkyl group lengths on the terminal amine and analyzed their blocking potency as a function of their partition coefficients. nih.gov This revealed a strong positive correlation between tonic potency and the compound's ability to partition into octanol, a measure of lipophilicity. nih.gov

Conceptual SAR Data for Lidocaine Homologs

| Modification | Physicochemical Property Change | Biological Activity Outcome | Reference |

|---|---|---|---|

| Increase n-alkyl group length at terminal amine | Increased partition coefficient (hydrophobicity) | Increased tonic blocking potency | nih.gov |

| Increase alkyl chain length between amide and amine | Decreased partition coefficient (hydrophobicity) | Decreased tonic blocking potency | nih.gov |

These studies provide crucial insights that guide the rational design of more potent and selective therapeutic agents. nih.gov

Application of Novel Chemical Transformations in this compound Synthesis

The integration of novel chemical transformations into synthetic routes can dramatically improve efficiency, reduce step counts, and provide access to previously unattainable molecular architectures. These modern methods often feature milder reaction conditions and greater functional group tolerance.

Other novel transformations being applied in modern synthesis include:

Oxidative Cyclization: A mild and convenient method for producing google.comnih.govnih.govtriazolo[4,3-a]pyrazin-3-amines from 1-(pyrazin-2-yl)guanidine derivatives. researchgate.net

Nucleophilic Addition using Grignard Reagents: The reaction of chlorophenyl magnesium bromide with pyridine (B92270) carboxaldehyde is a key step in synthesizing novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. researchgate.net

Domino Sequences: These reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building complex heterocyclic systems. rsc.org

These advanced chemical transformations are instrumental in streamlining the synthesis of complex hydrochloride compounds, making them more economical and accessible. rsc.orgresearchgate.net

Molecular and Biochemical Mechanisms of Action of Llpck,hydrochloride

Enzymatic Inhibition Profiling, with a Focus on Calpain Family Proteases

Calpain inhibitors, including peptidomimetic aldehydes like Llpck,hydrochloride, typically target the active site cysteine residue of calpains. uthsc.edu The interaction is often reversible, although the specific nature can vary among inhibitors. acs.org The inhibition of calpains by such compounds can interfere with their proteolytic activity, thereby affecting the downstream cellular processes regulated by calpains.

Kinetic analysis provides insights into the mechanism by which an inhibitor interacts with its target enzyme. Studies on various calpain inhibitors have revealed different modes of inhibition, including competitive, non-competitive, and mixed inhibition, depending on the inhibitor's structure and its interaction with the enzyme's active or allosteric sites. scbt.commedchemexpress.comsigmaaldrich.comnih.govportlandpress.com This analysis typically involves measuring enzyme activity at varying substrate and inhibitor concentrations and fitting the data to appropriate kinetic models to determine parameters such as the inhibition constant (K_i). nih.gov Specific kinetic parameters detailing the interaction between this compound and calpain were not found in the available search results.

Investigation of this compound Interactions with Off-Target Enzymes and Proteins

A critical aspect of characterizing any enzyme inhibitor is the assessment of its interactions with off-target enzymes and proteins. Calpain inhibitors, due to structural similarities in the active sites of cysteine proteases, can sometimes inhibit other proteases, notably cathepsins (e.g., cathepsin B and L) and, in some cases, the proteasome. scbt.commedchemexpress.comscbt.comkrcp-ksn.orgnih.govabcam.compnas.orgresearchgate.netportlandpress.comaatbio.com These off-target interactions can contribute to unintended biological effects. Comprehensive profiling against panels of enzymes and receptors is typically conducted to determine the selectivity profile of an inhibitor. Specific data regarding off-target interactions of this compound were not detailed in the reviewed literature.

Elucidation of Biochemical Pathways Modulated by this compound

By inhibiting calpain activity, this compound can indirectly modulate various biochemical pathways in which calpains play a regulatory role. Calpains are involved in the limited proteolysis of numerous protein substrates, affecting their function, localization, and stability. nih.govacs.org Inhibition of calpains has been shown to impact pathways related to cytoskeletal dynamics, signal transduction cascades, cell cycle progression, and apoptosis. nih.govscbt.comacs.orguthsc.edu For instance, calpain inhibition can influence pathways such as the insulin/PI3K and WNT/β-catenin pathways, which are involved in processes like angiogenesis and cell survival. scbt.com The specific extent and nature of pathway modulation by this compound would depend on its potency and selectivity towards different calpain isoforms and its cellular permeability.

Detailed Protein-Ligand Interaction Analysis of this compound

Understanding the detailed interaction between this compound and its protein targets, particularly calpains, is crucial for elucidating its mechanism of action and for rational inhibitor design. Protein-ligand interactions can be studied using various techniques, including X-ray crystallography, molecular docking, and binding assays. acs.orgnih.govnih.govportlandpress.com These studies aim to identify the specific amino acid residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon binding. While crystal structures of calpains with some inhibitors and the endogenous inhibitor calpastatin have been reported, providing general insights into calpain-inhibitor interactions, specific detailed protein-ligand interaction analysis for this compound was not found in the available information. sigmaaldrich.comnih.gov

Cellular and Subcellular Investigations of Llpck,hydrochloride Activity

Modulation of Cellular Processes in Established Cell Line Models (e.g., LLPCK Cells)

Established cell lines, such as LLPCK cells (a porcine proximal tubular epithelial cell line), serve as valuable in vitro models for studying cellular processes and the effects of various substances. LLPCK cells have been utilized in research investigating aspects like topoisomerase I activity and transferrin uptake. biologists.comoup.com The use of such cell lines allows for controlled experiments to assess how compounds modulate fundamental cellular functions.

Effects on Cellular Proliferation and Viability (Mechanistic Assessment)

Assessing cellular proliferation and viability is a standard approach to determine if a compound promotes or inhibits cell growth and survival. Various methodologies exist for this purpose, including assays that measure metabolic activity (e.g., using tetrazolium salts like MTT or XTT), membrane integrity (e.g., using fluorescent dyes like Calcein AM and EthD-III), or the reducing potential of cells (e.g., using alamarBlue or PrestoBlue reagents). guidetopharmacology.orguni.lunih.govaacrjournals.org These assays can provide a snapshot of cell health or be used over time to monitor proliferation. aacrjournals.org Mechanistic assessments delve deeper to understand the specific pathways or targets through which a compound affects these processes. While these methods are broadly applied in cellular research, specific detailed mechanistic findings on the effects of Llpck,hydrochloride on cellular proliferation and viability in established cell lines were not identified under this precise name in the search results.

Influence on Intracellular Protein Trafficking and Subcellular Localization

Intracellular protein trafficking and proper subcellular localization are essential for cellular function, ensuring proteins reach their correct destinations within organelles or the plasma membrane. fishersci.cafishersci.camims.comnih.gov Studying the influence of a compound on these processes can reveal disruptions or modulations of cellular transport pathways. Techniques such as fluorescence microscopy, often involving tagging proteins with fluorescent markers, are used to visualize protein movement and localization. mims.com Proteins are directed to various organelles, including the endoplasmic reticulum, Golgi apparatus, and lysosomes, through specific signaling mechanisms and transport vesicles. biologists.comfishersci.canih.gov While the importance of these processes is well-recognized and methods to study them are established, specific findings detailing the influence of this compound on intracellular protein trafficking and subcellular localization were not found under this name.

Impact on Cytoskeletal Dynamics and Maintenance of Cell Polarity

The cytoskeleton, composed primarily of actin filaments and microtubules, is critical for maintaining cell shape, enabling cell movement, and establishing and maintaining cell polarity. chgrupo3.comherts.ac.ukwikipedia.orgwikidata.orgwikipedia.org Cell polarity, the asymmetric organization of cellular components, is fundamental for various cellular functions, including directed migration and tissue organization. chgrupo3.comherts.ac.ukwikipedia.org Compounds can impact cellular processes by altering cytoskeletal dynamics or disrupting the mechanisms that maintain cell polarity. Defects in cell polarity can lead to functional impairments. wikipedia.org Research in this area often involves imaging techniques to observe cytoskeletal structure and dynamics. Although the role of the cytoskeleton and cell polarity in cellular function is extensively studied, specific findings regarding the impact of this compound on cytoskeletal dynamics and the maintenance of cell polarity were not found under this name.

Direct Target Engagement Studies within the Cellular Environment

Direct target engagement studies aim to confirm that a compound physically interacts with its intended protein target within the living cell. fishersci.sefishersci.ca This is a critical step in drug discovery and understanding a compound's mechanism of action, as it verifies that the compound reaches the target and binds to it in a physiologically relevant context. fishersci.se Techniques such as Cellular Thermal Shift Assay (CETSA) or methods utilizing Bioluminescence Resonance Energy Transfer (BRET), like NanoBRET, can be employed to measure this interaction. fishersci.ca Demonstrating cellular target engagement is essential for validating pharmacological effects. Specific studies detailing the direct target engagement of this compound within the cellular environment were not identified under this name.

Analysis of this compound Effects on Specific Organelle Function (e.g., Endoplasmic Reticulum, Golgi Apparatus)

The endoplasmic reticulum (ER) and Golgi apparatus are key organelles involved in protein synthesis, folding, modification, and lipid metabolism and transport. They are interconnected components of the endomembrane system and play vital roles in maintaining cellular homeostasis. biologists.com Analyzing the effects of a compound on the function of specific organelles can pinpoint the cellular pathways being affected. This can involve assessing processes like protein processing in the ER, glycosylation in the Golgi, or vesicular transport between organelles. While the functions of the ER and Golgi are well-characterized, specific analyses of the effects of this compound on the function of these or other specific organelles were not found under this name.

Cell-Based Compound Screening Methodologies for this compound

Cell-based screening methodologies are widely used in research to identify compounds that elicit a desired cellular response. These methods involve testing libraries of compounds on living cells to assess their effects on various cellular processes, including viability, proliferation, or the function of specific pathways. aacrjournals.org Established cell lines are commonly used in these screening efforts, and high-throughput methods have been developed to test large numbers of compounds efficiently. While cell-based screening is a general methodology applicable to investigating the effects of various compounds, specific cell-based compound screening methodologies developed explicitly for identifying or characterizing this compound were not found under this name.

Advanced Analytical Methodologies for Llpck,hydrochloride Research

Spectroscopic Characterization and Quantification Techniques

Spectroscopic methods are fundamental in the analysis of hydrochloride salts, providing critical information on molecular structure, purity, and concentration. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate a unique spectral fingerprint.

UV-Visible Spectrophotometry Methods Development and Validation

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of organic hydrochloride salts, particularly in pharmaceutical applications. juniperpublishers.com The method is based on the principle that the analyte absorbs light in the UV-Vis spectrum, and the absorbance is directly proportional to its concentration, as described by the Beer-Lambert law. ijpras.com

Method development typically begins with the selection of an appropriate solvent system in which the hydrochloride salt is soluble and stable. For instance, 0.1N hydrochloric acid is often used as a solvent to maintain the protonated state of the amine and ensure consistency. ijpras.com The solution is then scanned across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). ijpras.com This λmax is characteristic of the chromophoric portion of the molecule and is used for subsequent quantitative measurements to ensure maximum sensitivity and minimize interference. juniperpublishers.com

Validation of the developed method is crucial to ensure its accuracy, precision, and reliability, following guidelines such as those from the International Council for Harmonisation (ICH). ijpras.complantarchives.org Key validation parameters include:

Linearity: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The method is considered linear if the correlation coefficient (r²) is close to 0.999. For example, a study on dicyclomine (B1218976) hydrochloride showed linearity in the concentration range of 100-500 µg/ml. ijpras.com

Accuracy: This is often assessed through recovery studies, where a known amount of the pure drug is added to a sample matrix. The percentage recovery should ideally be within 98-102%. plantarchives.org

Precision: This is evaluated by determining intraday and interday variations. The relative standard deviation (%RSD) for repeated measurements should typically be less than 2%. plantarchives.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. plantarchives.org For the analysis of eflornithine (B1671129) hydrochloride, the LOD and LOQ were found to be 0.01716 and 0.052 µg/ml, respectively. plantarchives.org

The simplicity, cost-effectiveness, and rapidity of UV-Vis spectrophotometry make it an invaluable tool for routine quality control analysis of hydrochloride salts in bulk and pharmaceutical dosage forms. ijpras.comnih.gov

Table 1: Example Validation Parameters for a UV-Spectrophotometric Method

| Parameter | Typical Acceptance Criteria | Example Finding (Terbinafine Hydrochloride) nih.gov |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 100.5% |

| Precision (% RSD) | ≤ 2.0% | < 2.0% |

| λmax | Compound-specific | 283 nm |

Infrared and Raman Spectroscopy for Structural Features

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov The resulting IR spectrum shows absorption bands at specific frequencies corresponding to these vibrations. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. jchps.com

In the context of hydrochloride salts, FTIR (Fourier-Transform Infrared) spectroscopy is particularly useful for identifying the presence of the protonated amine group (N-H+). The N-H+ stretching vibrations typically appear as a broad and strong absorption band in the region of 2400-3000 cm⁻¹. spectroscopyonline.com This broadness is a result of hydrogen bonding between the ammonium (B1175870) cation and the chloride anion. Distinguishing between primary, secondary, and tertiary amine salts is also possible based on the position and characteristics of the N-H+ stretching and bending bands. spectroscopyonline.com For instance, the spectrum of diisopropylamine (B44863) hydrochloride, a secondary amine salt, shows a prominent broad N-H+ stretching envelope. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). jchps.com For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. jchps.com This often means that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. jchps.com For centrosymmetric molecules, the rule of mutual exclusion applies, where IR-active vibrations are Raman-inactive, and vice versa. jchps.com

In the analysis of hydrochloride salts, Raman spectroscopy can provide information about the carbon skeleton and other functional groups. The C-H stretching and bending modes, as well as C-C and C=C stretching vibrations, often give rise to sharp and well-defined Raman bands. The vibrational modes involving the chloride ion in hydrochloride salts generally appear at very low frequencies (below 400 cm⁻¹) and may not be observed in standard mid-IR spectra. spectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for Amine Hydrochloride Salts

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H⁺ (Tertiary Amine Salt) | Stretch | 2400 - 2700 | Strong, Broad |

| N-H₂⁺ (Secondary Amine Salt) | Stretch | 2700 - 3000 | Strong, Broad |

| N-H₃⁺ (Primary Amine Salt) | Stretch | 2800 - 3100 | Strong, Broad |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the unambiguous structural elucidation and conformational analysis of organic molecules, including hydrochloride salts. hyphadiscovery.comjchps.com It is based on the interaction of the nuclear spins of certain atomic nuclei with an external magnetic field. jchps.com

For hydrochloride salts, ¹H NMR is particularly informative. The formation of a hydrochloride salt from an amine results in the appearance of a new, exchangeable proton on the nitrogen atom (N-H+). researchgate.net This ammonium proton signal is typically shifted downfield (to a higher ppm value) compared to a neutral N-H proton due to the deshielding effect of the positive charge on the nitrogen. reddit.com The chemical shifts of protons on carbons adjacent to the protonated nitrogen are also shifted downfield. researchgate.net

Conformational analysis of flexible molecules can be performed by measuring nuclear Overhauser effects (NOE), which provide information about through-space proximity of protons, and by analyzing spin-spin coupling constants (J-couplings), which are dependent on the dihedral angles between coupled nuclei. auremn.org.brnih.gov

Solid-state NMR (ssNMR) is a valuable tool for characterizing the solid-state structure of hydrochloride pharmaceuticals, which account for a significant portion of pharmaceutical salts. nih.gov It can be used to identify and distinguish between different polymorphic forms of a drug substance, which can have different physical properties. nih.govresearchgate.net ³⁵Cl ssNMR, in particular, is highly sensitive to the local environment of the chloride ion. nih.gov The chlorine electric field gradient (EFG) and chemical shift (CS) tensor parameters, which can be extracted from ³⁵Cl ssNMR spectra, provide a detailed fingerprint of the crystal structure and can be used to detect subtle changes in the chlorine environment. nih.govresearchgate.net

Table 3: General ¹H NMR Chemical Shift Changes Upon Amine Protonation

| Proton Type | Typical Chemical Shift in Free Amine (ppm) | Typical Chemical Shift in Hydrochloride Salt (ppm) | Change |

|---|---|---|---|

| R-NH₂ | 1.0 - 3.5 | 7.0 - 8.5 (as R-NH₃⁺) | Downfield shift |

| R₂-NH | 0.5 - 3.0 | 7.0 - 9.0 (as R₂-NH₂⁺) | Downfield shift |

| α-CH (to Nitrogen) | 2.2 - 2.9 | 2.8 - 3.5 | Downfield shift |

Mass Spectrometry Applications in Mechanistic Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is widely used in drug discovery and development for compound characterization, impurity profiling, and mechanistic studies. danaher.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov

In mechanistic research, MS can be used to identify reaction intermediates, byproducts, and degradation products, providing insights into reaction pathways. nih.gov Techniques such as electrospray ionization (ESI) are commonly used to introduce the analyte into the mass spectrometer. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. mdpi.com In an MS/MS experiment, a precursor ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For hydrochloride salts, the molecule is typically observed in its protonated form in the positive ion mode. The chloride ion is generally not observed as it is lost during the ionization process. The fragmentation pathways can help to confirm the structure of the organic cation.

MS-based screening assays are also employed in drug discovery to identify compounds that bind to a specific biological target. nih.gov These assays can provide information on the mechanism of action of a potential drug molecule. nih.gov

Table 4: Common Ionization Techniques and Their Applications in Hydrochloride Salt Analysis

| Ionization Technique | Acronym | Principle | Typical Application for Hydrochloride Salts |

|---|---|---|---|

| Electrospray Ionization | ESI | Soft ionization technique that produces ions from a liquid solution. | Determination of molecular weight of the organic cation; structural elucidation via MS/MS. |

| Atmospheric Pressure Chemical Ionization | APCI | Ionization of the analyte in the gas phase by ion-molecule reactions. | Analysis of less polar and thermally stable compounds. |

| Matrix-Assisted Laser Desorption/Ionization | MALDI | Soft ionization technique used for large molecules like proteins and polymers. | Less common for small molecule hydrochloride salts, but can be used. |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. High-performance liquid chromatography is the most widely used chromatographic technique in the pharmaceutical industry. moravek.comlabotec.co.za

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. moravek.com It is extensively used in the pharmaceutical industry for the analysis of drug substances, including hydrochloride salts, to determine their purity and assay. labotec.co.zalabmanager.com

HPLC method development for a hydrochloride salt involves selecting the appropriate stationary phase (column), mobile phase, and detector. sigmaaldrich.com Reversed-phase HPLC is the most common mode of separation, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water or buffer and acetonitrile (B52724) or methanol). researchgate.net

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. moravek.com The retention time of the analyte is a characteristic parameter that can be used for its identification. A UV detector is commonly used for the detection of analytes that contain a chromophore. nih.gov

Method validation for HPLC is performed according to ICH guidelines and includes parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.netnih.gov Specificity ensures that the peak for the analyte of interest is well-resolved from any impurities or degradation products. nih.gov Purity analysis is often performed using a photodiode array (PDA) detector, which can assess the peak purity by comparing the UV spectra across the peak.

HPLC is also used to analyze for related impurities in raw materials and finished products. nih.gov The identification and quantification of these impurities are critical for ensuring the safety and efficacy of the drug product. moravek.com

Table 5: Typical HPLC Method Parameters for a Hydrochloride Salt

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Methanol and Buffer (e.g., phosphate) | Eluent to carry the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation. |

| Injection Volume | 10 - 20 µL | Amount of sample introduced into the system. |

| Detection | UV at λmax (e.g., 278 nm) | To detect and quantify the analyte. |

| Column Temperature | 25 - 30 °C | To ensure reproducible retention times. |

Based on a comprehensive search for scientific literature, there is no publicly available information on a chemical compound specifically named "Llpck,hydrochloride." This suggests that "this compound" may be a typographical error, a proprietary internal code, or a compound not described in accessible scientific databases.

Consequently, it is not possible to generate a detailed, factual article on the advanced analytical methodologies for this specific compound as requested. An article structured around the provided outline would require specific research findings, data from analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and X-ray Crystallography, and data tables, none of which are available for a compound with this name.

To provide an accurate and authoritative article, verifiable data from credible scientific sources is essential. Without any foundational research on "this compound," the generation of the requested content is not feasible while adhering to the principles of scientific accuracy and the strict constraints of the prompt.

If "this compound" is a different compound with a spelling error, please provide the correct chemical name to enable the generation of the requested article.

Computational and Theoretical Approaches in Llpck,hydrochloride Research

Molecular Docking and Molecular Dynamics Simulations of Llpck,hydrochloride-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a small molecule (ligand), such as "this compound", when bound to a macromolecular target, such as a protein or enzyme. mmsl.czchemmethod.com It aims to predict the binding affinity and the mode of interaction between the ligand and the target's binding site. frontiersin.org Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the molecular system, allowing researchers to observe the stability of the ligand-target complex, conformational changes, and the dynamics of interactions over time. chemmethod.comnih.govfrontiersin.org These simulations can provide more detailed insights into the binding process and the strength of the interactions. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activities. wikipedia.orgmdpi.com For "this compound" and its potential analogs, a QSAR study would typically involve calculating various molecular descriptors (numerical representations of chemical structure and properties) for a set of related compounds with known biological activity. wikipedia.orgmdpi.com Statistical methods are then used to build a model that can predict the activity of new, untested compounds based on their descriptors. wikipedia.org QSAR can help identify key structural features that are important for activity and guide the design of more potent or selective derivatives. nih.govroutledge.com

Virtual Screening and Ligand-Based Design for Novel this compound Derivatives

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates. mmsl.cznih.govresearchgate.net It can be performed using either structure-based or ligand-based approaches. mmsl.czresearchgate.net Ligand-based virtual screening methods rely on the knowledge of known active compounds, such as "this compound" (if it were a known active compound), to find molecules with similar properties or pharmacophores (essential features for binding). mmsl.czresearchgate.netnih.gov These methods can include similarity searches or pharmacophore modeling. mmsl.czresearchgate.net Ligand-based design, often used in conjunction with virtual screening, involves designing new compounds based on the structural features and properties of existing ligands to improve activity or other desired characteristics. europa.eu

Integration of this compound Data into Systems Biology Models

Systems biology approaches aim to understand complex biological systems by integrating data from various levels, including genomics, proteomics, metabolomics, and phenomics. nih.govnih.gov The integration of data related to a specific compound like "this compound" into systems biology models would involve incorporating its interactions with biological targets, its effects on pathways, and its influence on cellular processes into a larger network or model. While no specific examples for "this compound" were found, such integration can help to understand the compound's mechanism of action in a broader biological context and predict its effects on the system. frontiersin.orgmdpi.comfrontiersin.org

Network Pharmacology Approaches for Pathway Prediction

Network pharmacology is a systems biology-based approach that investigates the complex interactions between drugs, targets, and diseases by constructing and analyzing biological networks. frontiersin.orgmdpi.comnih.govnih.gov Applying network pharmacology to "this compound" would involve identifying its potential targets (if known or predicted) and mapping these targets within biological networks to identify affected pathways and biological processes. frontiersin.orgnih.govnih.gov This can help to elucidate the multi-target effects of a compound and predict its therapeutic or off-target effects. mdpi.com

Predictive Modeling of In Vitro Biological Responses

Predictive modeling of in vitro biological responses involves building computational models to forecast how cells or biological systems will respond to exposure to a compound based on its properties and interactions. This can involve using various computational techniques, including machine learning, to build models based on existing in vitro data. While not specifically found for "this compound", such models could potentially predict its activity in various cell-based assays or its effects on specific biological endpoints if sufficient experimental data were available.

Future Research Trajectories and Unanswered Questions for Llpck,hydrochloride

Exploration of Novel Cellular Targets and Mechanisms Beyond Calpains

A crucial area of future investigation for Llpck,hydrochloride lies in the comprehensive characterization of its cellular target profile beyond the calpain family. Peptidyl aldehyde inhibitors, the class to which this compound belongs, are known to exhibit off-target activity against other classes of proteases. For instance, studies on similar di- and tripeptidyl aldehydes have demonstrated significant inhibition of cathepsins B and L. allpeptide.com Furthermore, certain tripeptide aldehydes have been shown to potently inhibit the proteasome, a critical cellular machinery for protein degradation. nih.gov

Future research should, therefore, focus on systematic selectivity profiling of this compound against a broad panel of proteases, including various cathepsins, caspases, and the proteasome. This will not only provide a clearer understanding of its mechanism of action but also help in interpreting experimental results obtained using this inhibitor. The identification of any potent off-target interactions could open up new avenues for its application and would be critical for the development of more selective second-generation inhibitors. nih.gov

Moreover, the cytotoxic effects of some peptidyl aldehydes have been observed to be independent of their calpain inhibitory activity, suggesting the existence of other cellular targets or mechanisms of action. nih.gov Investigating these alternative mechanisms for this compound could reveal novel biological pathways and potential therapeutic targets.

Table 1: Inhibitory Profile of Representative Peptidyl Aldehydes Against Calpains and Other Proteases

| Compound | Target Protease | Ki (nM) | Reference |

|---|---|---|---|

| Acetyl-Leu-Leu-nLeu-H | Cathepsin L | 0.5 | allpeptide.com |

| 4-phenyl-butyryl-Leu-Met-H | Calpain I | 36 | allpeptide.com |

| 4-phenyl-butyryl-Leu-Met-H | Calpain II | 50 | allpeptide.com |

| Acetyl-Leu-Leu-Met-H | Cathepsin B | 100 | allpeptide.com |

This table is interactive. Click on the headers to sort the data.

Development of Advanced Chemical Probes Based on this compound for Biological Discovery

The development of advanced chemical probes from the this compound scaffold presents a significant opportunity for advancing our understanding of calpain biology. Activity-based probes (ABPs) are powerful tools for the functional characterization of enzymes in complex biological systems. These probes typically consist of a reactive "warhead" that covalently modifies the active site of the target enzyme, a recognition element that directs the probe to the desired enzyme class, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation.

Given that this compound is a peptidyl aldehyde inhibitor, its structure can be readily modified to incorporate a reporter tag, transforming it into an ABP. The aldehyde group can serve as the reactive warhead, forming a covalent bond with the active site cysteine of calpains and other targeted proteases. Such probes would enable a range of applications, including:

Visualizing active calpain pools within cells: Fluorescently tagged Llpck-based probes could be used in microscopy studies to visualize the subcellular localization of active calpains.

Profiling calpain activity in different disease states: Biotinylated Llpck probes could be used to affinity-purify active calpains from cell or tissue lysates for subsequent identification and quantification by mass spectrometry.

Discovering novel calpain substrates: The covalent nature of the probe-enzyme interaction would allow for the isolation of calpain-probe complexes, which may also contain bound substrates.

The design of such probes will need to consider the impact of the reporter tag on cell permeability and target engagement. However, the successful development of peptidyl ABPs for other cysteine proteases provides a clear roadmap for this line of research.

Application of Emerging Technologies (e.g., Cryo-EM, AI/ML) in this compound Research

Emerging technologies like cryo-electron microscopy (Cryo-EM) and artificial intelligence/machine learning (AI/ML) are poised to revolutionize the study of enzyme inhibitors like this compound.

Cryo-EM offers the potential to determine high-resolution structures of calpain in complex with this compound. Such structural information would be invaluable for understanding the precise molecular interactions that govern its binding and inhibitory activity. This knowledge can, in turn, guide the rational design of more potent and selective inhibitors. While X-ray crystallography has been used to study calpain-inhibitor complexes, Cryo-EM is particularly well-suited for large, flexible proteins like calpains, which can be challenging to crystallize. nih.gov

AI/ML algorithms can be applied in several ways to advance this compound research. For instance, machine learning models can be trained on existing data to predict the off-target effects of small molecules, which could be used to forecast the broader selectivity profile of this compound and its derivatives. nih.gov Furthermore, computational models can be used to study the conformational dynamics of peptidyl inhibitors, providing insights into how their structure relates to their inhibitory activity. acs.org Generative AI models are also being developed for de novo peptide design, which could be used to create novel calpain inhibitors with improved properties based on the this compound scaffold. frontiersin.org

Investigation of this compound's Role in Complex In Vitro Biological Systems

To better understand the biological effects of this compound in a more physiologically relevant context, future research should move beyond traditional 2D cell culture and utilize complex in vitro models such as spheroids and organoids. nih.govmdpi.com These 3D culture systems more closely mimic the complex cellular architecture and microenvironment of native tissues.

For example, tumor organoids derived from patient samples could be used to investigate the role of calpains in cancer progression and to test the efficacy of this compound in a personalized medicine context. nih.gov Similarly, liver organoids could be employed to study the effects of calpain inhibition in models of cholestatic liver injury. nih.gov The use of these advanced models would allow for a more accurate assessment of this compound's therapeutic potential and could reveal novel aspects of its biological activity that are not apparent in simpler systems.

By employing these cutting-edge approaches, the scientific community can significantly expand the utility of this compound as a chemical tool and explore its potential as a lead compound for the development of novel therapeutics.

Q & A

Q. What analytical methods are recommended for characterizing hydrochloride salts in pharmaceutical research?

Hydrochloride salts require rigorous physicochemical characterization. Key methods include:

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities (e.g., pyridoxine hydrochloride analysis in vitamin assays) .

- Titration : Acid-base titration to confirm stoichiometric equivalence of the hydrochloride moiety .

- Spectroscopy (FTIR, NMR) : Verify molecular structure and salt formation (e.g., distinguishing freebase vs. hydrochloride forms) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hygroscopicity, critical for storage conditions .

Q. How should researchers handle hydrochloride compounds to ensure laboratory safety?

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid skin/eye contact, as hydrochloride salts can be irritants .

- Ventilation : Work in fume hoods to prevent inhalation of fine powders (e.g., pyridoxine hydrochloride in formulation studies) .

- Waste Disposal : Follow institutional guidelines for hazardous waste, particularly for compounds with undefined toxicity profiles (e.g., radafaxine hydrochloride) .

Q. What protocols are used to assess the stability of hydrochloride-based formulations?

- Accelerated Stability Testing : Expose formulations to elevated temperatures/humidity (e.g., 40°C/75% RH) and monitor degradation via HPLC .

- pH Monitoring : Hydrochloride salts may hydrolyze in aqueous solutions; maintain pH within validated ranges (e.g., thiamine hydrochloride in culture media) .

- Excipient Compatibility : Screen with viscosity-reducing agents (e.g., benzenesulfonic acid) to prevent aggregation in liquid formulations .

Advanced Research Questions

Q. How can factorial experimental designs optimize hydrochloride-based formulations?

A 3² full factorial design is effective for formulation optimization:

- Variables : Independent factors (e.g., polymer concentration, drug-excipient ratio) and responses (e.g., dissolution rate, viscosity) .

- Case Study : Metformin hydrochloride hydrogels were optimized by varying carbopol and chitosan ratios, with in vitro release and burn-healing efficacy as endpoints .

- Data Analysis : Use response surface methodology (RSM) to identify optimal formulation parameters and interactions between variables .

Q. What strategies resolve contradictions in pharmacokinetic data for hydrochloride compounds?

- Systematic Literature Review : Prioritize studies with robust methodologies (e.g., randomized controlled trials for dapoxetine hydrochloride bioavailability) .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., discrepancies in half-life reports due to metabolic variability) .

- Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile in vitro-in vivo correlations (IVIVC) .

Q. How are hydrochloride compounds validated in complex biological matrices during preclinical studies?

- Sample Preparation : Use protein precipitation or solid-phase extraction to isolate compounds from biological fluids (e.g., chloroquine hydrochloride in plasma) .

- LC-MS/MS : Quantify low-concentration analytes with high specificity (e.g., detection limits for pyridoxine hydrochloride in cell culture media) .

- Matrix Effects : Validate recovery rates and ionization suppression/enhancement using internal standards (e.g., deuterated analogs) .

Q. What experimental designs address batch variability in hydrochloride synthesis?

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and critical process parameters (CPPs) for reproducible synthesis (e.g., pyridoxine hydrochloride purity ≥99%) .

- Design of Experiments (DoE) : Evaluate factors like reaction temperature, solvent volume, and stirring speed to minimize impurities .

Data Contradiction and Validation

Q. How to address conflicting reports on hydrochloride compound efficacy in disease models?

- Dose-Response Replication : Conduct independent studies with standardized protocols (e.g., obeldesivir hydrochloride in COVID-19 trials) .

- Endpoint Harmonization : Align metrics (e.g., viral load reduction vs. survival rate) to ensure comparability .

- Publication Bias Assessment : Use funnel plots to detect underreporting of negative results in meta-analyses .

Q. What methods validate the biological activity of novel hydrochloride derivatives?

- In Silico Screening : Predict binding affinity to target receptors (e.g., molecular docking for antiviral hydrochlorides) .

- In Vitro Assays : Confirm mechanistic activity (e.g., enzyme inhibition assays for metformin hydrochloride in metabolic studies) .

- Orthogonal In Vivo Models : Cross-validate results in multiple species (e.g., rodent and primate pharmacokinetics for HIV protease inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.